molecular formula C7H11ClO2 B108296 Cyclohexyl chloroformate CAS No. 13248-54-9

Cyclohexyl chloroformate

Cat. No.: B108296
CAS No.: 13248-54-9
M. Wt: 162.61 g/mol
InChI Key: IWVJLGPDBXCTDA-UHFFFAOYSA-N
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Description

Cyclohexyl chloroformate, also known as this compound, is a useful research compound. Its molecular formula is C7H11ClO2 and its molecular weight is 162.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiral Stationary Phases for Chromatography

Cyclohexyl chloroformate derivatives, specifically cyclohexylcarbamates of cellulose and amylose, have shown promising applications as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). These CSPs exhibit high resolving abilities for enantiomers, comparable to popular tris(3,5-dimethylphenylcarbamate)s of cellulose and amylose, and are suitable for UV detection due to the absence of a phenyl group. They also demonstrate chiral discrimination in 1H NMR spectroscopy as well as in HPLC, which is a valuable property in analytical chemistry (Kubota, Yamamoto, & Okamoto, 2000).

Generation and Reactivity of Cyclohexynes

Cyclohexynes, generated from cyclohex-1-enyliodonium salts with mild bases like acetate and fluoride ion in chloroform, exhibit notable regioselectivity in nucleophilic addition reactions. This reactivity has implications for synthetic chemistry, particularly in the development of new methods for the formation of complex organic molecules (Fujita, Sakanishi, Kim, & Okuyama, 2002).

Synthesis of β-Cyclodextrins with Cyclohexyl Linkages

Cyclohexanecarboxylic acid derivatives linked with β-cyclodextrins, synthesized via an aza-Wittig reaction, show potential in forming intramolecular complexes. These complexes exhibit temperature-independent behavior in water, which could be crucial for developing new drug delivery systems or in materials science (Li, Ng, & Novák, 2002).

Morphology of Nylon Films on Paper Surfaces

In a study focusing on functional papers, the morphology of polyamide (nylon-2,8) prepared on paper surfaces using interfacial polymerization with this compound was investigated. This has implications for the production of novel materials and surfaces with specific properties (Ichiura, Seike, & Ohtani, 2013).

Safety and Hazards

Cyclohexyl chloroformate is considered hazardous . It is flammable and may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Cyclohexyl chloroformate, like other chloroformates, is a class of organic compounds with the formula ROC(O)Cl . They are formally esters of chloroformic acid . The primary targets of this compound are amines, alcohols, and carboxylic acids . These compounds interact with this compound to form carbamates, carbonate esters, and mixed anhydrides respectively .

Mode of Action

This compound interacts with its targets through a series of chemical reactions . For instance, it reacts with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base, which serves to absorb the HCl produced during the reaction .

Biochemical Pathways

Chloroformates in general are known to play a role in the transformation of a large array of metabolites, including amino acids, amines, carboxylic acids, and phenols . They convert these polar compounds into less polar, more volatile derivatives, enabling their analysis by gas chromatography/mass spectrometry .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is a volatile liquid , suggesting that it could be rapidly absorbed and distributed in the body

Result of Action

It is known that the compound’s reactions with amines, alcohols, and carboxylic acids result in the formation of carbamates, carbonate esters, and mixed anhydrides respectively . These products could potentially have various effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, chloroformates are known to degrade in moist air , which could potentially affect the stability and efficacy of this compound Furthermore, the compound’s reactivity with amines, alcohols, and carboxylic acids could be influenced by factors such as temperature and pH.

Properties

IUPAC Name

cyclohexyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVJLGPDBXCTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065383
Record name Carbonochloridic acid, cyclohexyl ester
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Molecular Weight

162.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13248-54-9
Record name Cyclohexyl carbonochloridate
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Record name Carbonochloridic acid, cyclohexyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridic acid, cyclohexyl ester
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Record name Carbonochloridic acid, cyclohexyl ester
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Record name Cyclohexyl chloroformate
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Record name Cyclohexyl chloroformate
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Synthesis routes and methods

Procedure details

A mixture of cyclohexanol (500 mg, 5.0 mmol) and triethylamine (836 μl) in methylene chloride (4 ml) was added to a 0° C. solution of phosgene in toluene (5.3 ml, 20%). The resultant mixture was stirred at 0° C. for 2.5 hours. TLC showed completion of the reaction. The solvent was removed and anhydrous ether (50 m l) was added. The mixture was filtered and the filtrate was concentrated to give 726 mg of the desired product as a colorless oil which was used without further purification. IR (film) 1776 cm−1.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
836 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of cyclohexyl chloroformate?

A1: this compound's molecular formula is C7H11ClO2. While the provided abstracts do not detail its spectroscopic data, we can infer its structure:

    Q2: How does this compound interact with its target?

    A2: While not explicitly mentioned in the abstracts, this compound likely acts as an alkylating agent due to its reactive chloroformate group. This group readily reacts with nucleophiles, such as amines or alcohols, forming carbamates or carbonates, respectively. This reactivity makes it useful in peptide and glycoside synthesis [].

    Q3: What are the applications of this compound in organic synthesis?

    A3: The presence of this compound in a reagent guide for glycoside, nucleotide, and peptide synthesis [] points to its use as a protecting group. Specifically, it likely serves to introduce the cyclohexyloxycarbonyl (Cbz) protecting group, commonly employed to mask the reactivity of amines during synthesis.

    Q4: Are there any studies on the reduction of this compound using tributyltin hydride?

    A4: Yes, one of the provided papers investigates the reduction of this compound using tributyltin hydride [, ]. Although the abstract doesn't detail the findings, this suggests research interest in exploring alternative reactions beyond its typical use as a protecting group reagent.

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